TrkA Kinase Inhibitory Activity (Patent WO2015143654 Example Compound Status)
The compound is referenced as a potential TrkA inhibitor within the patent family WO2015143654, which covers a broad class of substituted benzamide TrkA inhibitors [1]. However, the specific IC50 value for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide against TrkA could not be retrieved from accessible patent documents [1]. No comparative data against close analogs (e.g., N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide or 4-methylbenzamide) is available.
| Evidence Dimension | TrkA kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not available from primary sources |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not calculable |
| Conditions | Not specified in retrievable patent excerpts |
Why This Matters
Without the target compound's own IC50 data, no differentiation claim can be made. This gap prevents any scientific user from basing a procurement decision on verified biochemical potency.
- [1] Mitchell H, Fraley ME, et al. TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. WO2015143654A1. WIPO (PCT). 2016-09-26. View Source
